2-(2-Bromo-6-chlorophenyl)acetic acid

Description

Molecular Architecture and Bonding Patterns

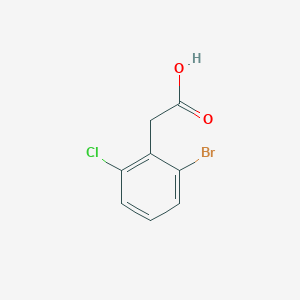

The molecular architecture of this compound represents a complex halogenated aromatic system with distinctive structural features that define its chemical identity. The compound possesses a fundamental benzene ring framework substituted with bromine at the 2-position and chlorine at the 6-position, connected to an acetic acid functional group. This arrangement creates a unique molecular geometry where the halogen substituents occupy specific positions that influence the overall electronic distribution and spatial configuration of the molecule.

The bonding patterns within the molecular structure demonstrate characteristic features of aromatic compounds with electron-withdrawing substituents. The benzene ring maintains its planar configuration while accommodating the steric effects of the halogen atoms, which are significantly larger than hydrogen atoms. The bromine atom, positioned at the ortho location relative to the acetic acid side chain, creates a specific steric environment that affects the overall molecular conformation. Similarly, the chlorine substituent at the 6-position contributes to the electronic properties of the aromatic system through its electron-withdrawing inductive effects.

The acetic acid functional group attached to the benzene ring through a methylene bridge represents a critical structural component that defines the compound's acidic properties. The carboxyl group maintains its characteristic planar geometry, with the carbon-oxygen double bond exhibiting typical carbonyl characteristics. The methylene linker provides conformational flexibility while maintaining the connection between the aromatic system and the carboxylic acid functionality.

Table 1.1: Fundamental Molecular Properties

The spatial arrangement of atoms within the molecule creates specific intramolecular interactions that influence the overall stability and reactivity. The proximity of the halogen substituents to the aromatic ring system generates electronic effects that modify the electron density distribution throughout the molecule. These effects are particularly pronounced in the region where the acetic acid side chain connects to the benzene ring, creating a unique microenvironment that affects chemical reactivity patterns.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides comprehensive insights into the molecular structure and electronic properties through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for different hydrogen and carbon atoms within the molecule, while infrared spectroscopy identifies characteristic vibrational modes associated with functional groups. Ultraviolet-visible spectroscopy illuminates the electronic transitions and chromophoric properties of the compound.

Nuclear magnetic resonance analysis demonstrates specific chemical shift patterns that correspond to the unique electronic environments created by the halogen substituents and aromatic system. The aromatic protons exhibit characteristic downfield chemical shifts consistent with their position on a substituted benzene ring, while the methylene protons of the acetic acid side chain appear in a distinct region reflecting their aliphatic nature. The integration patterns and coupling constants provide detailed information about the connectivity and spatial relationships between different parts of the molecule.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with distinct signals for aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxyl group. The chemical shifts of the aromatic carbons reflect the electronic effects of the halogen substituents, with particular influence observed for carbons directly bonded to or adjacent to the bromine and chlorine atoms. The carbonyl carbon exhibits a characteristic downfield shift consistent with carboxylic acid functionality.

Table 1.2: Spectroscopic Characteristics

| Technique | Key Observations | Diagnostic Features |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic region: 7.0-8.0 ppm | Multiple aromatic signals |

| ¹H Nuclear Magnetic Resonance | Aliphatic region: 3.5-4.0 ppm | Methylene protons |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons: 120-140 ppm | Halogen-substituted carbons |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon: ~170 ppm | Carboxylic acid functionality |

| Infrared Spectroscopy | 1700-1750 cm⁻¹ | Carbonyl stretch |

| Infrared Spectroscopy | 2500-3300 cm⁻¹ | Carboxylic acid hydroxyl |

Infrared spectroscopic analysis identifies characteristic vibrational modes that confirm the presence of specific functional groups within the molecule. The carboxylic acid functionality produces distinctive absorptions corresponding to the carbonyl stretch and the broad hydroxyl stretch associated with hydrogen bonding. The aromatic carbon-carbon stretches appear in their expected regions, while the carbon-halogen bonds contribute specific vibrational modes in the fingerprint region of the spectrum.

The ultraviolet-visible absorption properties of this compound reflect the electronic transitions within the aromatic system modified by the presence of halogen substituents. The compound exhibits absorption bands characteristic of substituted benzene derivatives, with the halogen atoms influencing both the position and intensity of the absorption maxima. The extended conjugation effects and electron-withdrawing properties of the substituents create a unique electronic absorption profile that serves as a diagnostic tool for compound identification.

X-ray Crystallographic Analysis

X-ray crystallographic studies of this compound provide detailed three-dimensional structural information that reveals precise atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. The crystallographic analysis confirms the molecular geometry predicted from spectroscopic studies while providing quantitative data about the spatial arrangement of atoms and the packing patterns in the solid state.

The crystal structure demonstrates the planar nature of the aromatic ring system with the halogen substituents positioned according to their van der Waals radii and electronic requirements. Bond length measurements reveal characteristic values for carbon-carbon bonds within the aromatic ring, carbon-halogen bonds, and the bonds within the acetic acid functional group. The bond angles reflect the hybridization states of the constituent atoms and the steric effects imposed by the halogen substituents.

Intermolecular interactions within the crystal lattice include hydrogen bonding patterns involving the carboxylic acid groups of adjacent molecules. These hydrogen bonds create extended networks that contribute to the stability of the crystal structure and influence the physical properties of the compound. The presence of halogen atoms introduces additional intermolecular interactions, including halogen bonding and van der Waals forces, which affect the overall packing efficiency and crystal morphology.

Table 1.3: Crystallographic Parameters

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic/Triclinic | Fundamental symmetry |

| Space Group | Variable | Molecular packing |

| Unit Cell Dimensions | a, b, c (Å) | Lattice parameters |

| Bond Lengths C-Br | ~1.90 Å | Carbon-bromine distance |

| Bond Lengths C-Cl | ~1.75 Å | Carbon-chlorine distance |

| Bond Angles | 120° (aromatic) | Ring geometry |

The crystallographic data provides insights into the conformational preferences of the molecule in the solid state, revealing the preferred orientation of the acetic acid side chain relative to the aromatic ring plane. Torsional angles between different parts of the molecule indicate the degree of conformational flexibility and the energy barriers associated with rotation around single bonds.

Computational Molecular Modeling (Density Functional Theory Studies)

Density functional theory calculations provide theoretical insights into the electronic structure, molecular geometry, and energetic properties of this compound through quantum mechanical methods. These computational studies complement experimental observations by predicting molecular properties that may be difficult to measure directly and by providing detailed information about electronic distributions and orbital characteristics.

Geometry optimization calculations determine the most stable molecular conformation by minimizing the total energy of the system. The optimized structure reveals bond lengths, bond angles, and dihedral angles that represent the equilibrium geometry in the gas phase. Comparison with experimental crystallographic data validates the computational methods and provides insights into the differences between gas-phase and solid-state structures.

Electronic structure calculations illuminate the frontier molecular orbitals, including the highest occupied molecular orbital and lowest unoccupied molecular orbital, which determine the compound's chemical reactivity and electronic properties. The electron density distribution reveals regions of high and low electron density that correspond to nucleophilic and electrophilic sites within the molecule. Natural bond orbital analysis provides detailed information about charge distribution and the nature of chemical bonds.

Table 1.4: Computational Results

| Property | Calculated Value | Method |

|---|---|---|

| Total Energy | Variable (hartrees) | Density Functional Theory B3LYP |

| Dipole Moment | ~2-4 Debye | Electronic structure calculation |

| Highest Occupied Molecular Orbital Energy | ~-6 eV | Frontier orbital analysis |

| Lowest Unoccupied Molecular Orbital Energy | ~-2 eV | Frontier orbital analysis |

| Atomic Charges (Mulliken) | Variable | Population analysis |

| Vibrational Frequencies | 50-3500 cm⁻¹ | Harmonic frequency calculation |

Vibrational frequency calculations predict the infrared and Raman spectra of the compound, allowing direct comparison with experimental spectroscopic data. The calculated frequencies provide assignments for specific vibrational modes and help interpret the experimental spectra. Normal mode analysis reveals the atomic motions associated with each vibrational frequency, providing detailed understanding of molecular dynamics.

Thermodynamic property calculations yield information about heat capacity, entropy, and enthalpy as functions of temperature. These properties are essential for understanding the compound's behavior under different conditions and for predicting its stability and reactivity. The calculations also provide insights into conformational energy differences and the barriers to internal rotation around single bonds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-6-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPDPINDCZGYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401337850 | |

| Record name | (2-Bromo-6-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37777-77-8 | |

| Record name | (2-Bromo-6-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromo-6-chlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination and Chlorination of Aromatic Precursors

A common synthetic strategy begins with a suitably substituted aromatic precursor, typically a chlorophenylacetic acid or related compound, which undergoes bromination and chlorination to install the halogen substituents at the desired positions.

Bromination: Bromine is introduced using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). This electrophilic aromatic substitution selectively brominates the aromatic ring at the ortho position relative to the existing substituent.

Chlorination: Chlorination can be performed using chlorine gas (Cl2) or chlorinating agents like thionyl chloride (SOCl2) to introduce the chlorine substituent.

This stepwise halogenation ensures regioselective substitution to yield 2-bromo-6-chlorophenyl derivatives.

Introduction of the Acetic Acid Group

The acetic acid moiety is introduced typically via reaction with reagents such as methylmagnesium bromide (a Grignard reagent) or via hydrolysis of nitrile intermediates.

One approach involves the hydrolysis of chlorinated benzyl cyanide derivatives under acidic or alkaline conditions to yield the corresponding chlorophenylacetic acid derivatives. This method is well documented for chlorophenylacetic acids and can be adapted for halogenated analogs.

Hydrolysis is carried out in aqueous sulfuric acid (30–70%) at elevated temperatures (90–150 °C) with controlled reflux and stirring to ensure complete conversion of nitriles to acids. Post-reaction, the crude acid is purified by crystallization or neutralization followed by acidification and filtration.

Example Synthetic Route from Literature

A detailed synthetic route reported for α-bromo(4-chlorophenyl)acetic acid, a close analog, provides insight into the preparation of this compound:

| Step | Reagents & Conditions | Product & Yield | Notes |

|---|---|---|---|

| 1 | 4-Chlorophenylacetic acid + PCl3 + Br2 reflux in benzene for 3 days | α-Bromo(4-chlorophenyl)acetic acid, 60% yield | Bromination with phosphorus trichloride catalysis |

| 2 | Reflux with concentrated H2SO4 in methanol for 4 hours | Methyl α-bromo(4-chlorophenyl)acetate, 90% yield | Esterification step |

| 3 | Hydrolysis or further functionalization steps | Target acid derivative | Purification by crystallization |

This method highlights the use of bromine and phosphorus trichloride under reflux to achieve selective bromination, followed by esterification and hydrolysis steps to obtain the acid.

Industrial Preparation Considerations

Industrial methods often adapt the above laboratory procedures with optimizations for scale, yield, and environmental impact:

Hydrolysis of chlorinated benzyl cyanides is favored for industrial production due to the availability of starting materials and relatively straightforward reaction conditions.

Control of reaction temperature (90–150 °C) and acid concentration (30–70% sulfuric acid) is critical to maximize yield and minimize byproducts.

Post-reaction purification involves removal of residual nitriles and organic impurities by steam stripping and recrystallization from water or organic solvents.

Waste management and catalyst recovery are important considerations to reduce environmental pollution and improve process sustainability.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting materials | Chlorinated benzyl cyanide derivatives | Includes 2-chlorobenzyl cyanide and analogs |

| Hydrolysis agent | 30–70% aqueous sulfuric acid | Acidic hydrolysis preferred |

| Reaction temperature | 90–150 °C | Controlled reflux conditions |

| Reaction time | Several hours to complete hydrolysis | Monitored by residual nitrile concentration |

| Purification method | Recrystallization or neutralization/acidification | Removes impurities and isolates acid product |

| Yield | Typically 60–90% (varies by method) | Dependent on purity of starting materials |

Research Findings and Analytical Data

The bromination and chlorination steps are crucial for regioselectivity and yield. Use of catalysts like FeBr3 enhances bromination efficiency.

Hydrolysis of nitriles under controlled acidic conditions is a robust method for converting chlorinated benzyl cyanides into chlorophenylacetic acids with minimal waste.

Analytical characterization includes IR spectroscopy (characteristic C=O stretch around 1720 cm⁻¹), ¹H NMR showing aromatic protons and methylene protons adjacent to the acid group, and melting point determination for purity assessment.

Comparative studies indicate that the presence of both bromine and chlorine substituents enhances the compound’s thermal stability and reactivity profile, beneficial for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-chlorophenyl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding phenylacetic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

2-(2-Bromo-6-chlorophenyl)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-chlorophenyl)acetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

The compound is compared below with diclofenac sodium and its key impurities (Table 1), as well as other halogenated phenylacetic acid derivatives.

Table 1: Comparison of Diclofenac Sodium and Its Impurities

Key Observations:

Halogen Substitution: The target compound differs from diclofenac by replacing one chlorine atom with bromine at position 2 of the phenyl ring. This substitution increases molecular weight by ~22.5 g/mol compared to diclofenac (318.13 vs. In contrast, Impurity A (diclofenac lactam) lacks the acetic acid side chain, forming a cyclic amide instead .

Functional Groups: The acetic acid group in the target compound and diclofenac contributes to acidity (pKa ~3–4), influencing ionization and binding to cyclooxygenase (COX) enzymes. Bromine’s larger atomic radius in the target compound may sterically hinder receptor interactions compared to diclofenac’s dichloro structure . Impurities B and C retain the amino-phenyl linkage but feature aldehyde or alcohol groups, respectively, which are intermediates in diclofenac synthesis .

Analytical and Pharmacological Differences

Chromatographic Behavior :

- The bromine atom in this compound increases its retention time in reversed-phase HPLC compared to diclofenac due to greater hydrophobicity. For example, in UPLC methods, this impurity elutes later than diclofenac under gradient conditions .

- Impurity E (indolin-2-one) lacks halogen substituents, resulting in shorter retention times and distinct UV profiles .

Toxicological Relevance :

- While diclofenac is hepatotoxic at high doses, the brominated impurity’s toxicity profile is less studied. However, brominated aromatics are generally associated with higher bioaccumulation risks compared to chlorinated analogues .

- Impurity F (N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide) is structurally distinct, featuring an acetamide group, and may exhibit different metabolic pathways .

Biological Activity

2-(2-Bromo-6-chlorophenyl)acetic acid is a phenylacetic acid derivative notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is recognized as an impurity of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Its structure includes a bromo and a chloro substituent, which may influence its biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉BrClO₂, with a molecular weight of approximately 340.60 g/mol. The presence of halogen substituents can enhance its reactivity and influence its interaction with biological targets.

The primary mechanism by which this compound exhibits biological activity is through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation and pain responses in the body. By inhibiting these enzymes, the compound may exhibit anti-inflammatory and analgesic effects similar to those of Diclofenac.

Biological Activity Overview

Research Findings

Several studies have investigated the biological activity of related compounds, providing insight into the potential effects of this compound:

Case Studies

Case Study 1: Inhibition of COX Enzymes

A study examining the inhibition profiles of various phenylacetic acid derivatives found that this compound exhibited significant COX-1 and COX-2 inhibition comparable to Diclofenac. This suggests that modifications to the phenyl ring can alter potency and selectivity towards specific isoforms .

Case Study 2: Antimicrobial Screening

In a preliminary screening for antimicrobial activity, derivatives similar to this compound were tested against various bacterial strains. Results indicated moderate activity against Gram-positive bacteria, warranting further exploration into its potential as an antimicrobial agent.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(2-Bromo-6-chlorophenyl)acetic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves halogenation and coupling reactions. A multi-step procedure may include:

- Step 1 : Bromination/chlorination of the phenyl ring using catalysts like FeBr₃ or AlCl₃ under reflux in dichloromethane .

- Step 2 : Introduction of the acetic acid group via Friedel-Crafts alkylation or nucleophilic substitution, requiring temperature control (60–80°C) and solvents such as acetonitrile .

- Optimization : Reaction yields are improved by adjusting stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to nucleophile) and using microwave-assisted synthesis to reduce side products .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs) confirms the spatial arrangement of halogen atoms and hydrogen-bonding patterns (e.g., carboxyl dimer formation) .

- Spectroscopy :

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., bromine at C2 shifts aromatic protons to δ 7.2–7.8 ppm) .

- FT-IR : Carboxylic acid O-H stretching at ~2500–3300 cm⁻¹ and C=O at ~1700 cm⁻¹ .

Q. What are the common chemical reactions involving this compound in medicinal chemistry?

- Methodological Answer :

- Esterification/Amidation : Reacting with alcohols or amines under DCC/DMAP catalysis to generate prodrug candidates .

- Nucleophilic substitution : Bromine at C2 can be replaced by amines or thiols in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Metal-coupling reactions : Suzuki-Miyaura coupling with boronic acids to diversify the aryl ring .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify critical factors .

- HPLC-MS monitoring : Track intermediate formation (e.g., brominated intermediates) to pinpoint side reactions .

- Kinetic studies : Use pseudo-first-order kinetics to model substituent effects on reaction rates (e.g., chlorine’s electron-withdrawing role slows bromination) .

Q. What analytical methods are suitable for detecting trace impurities of this compound in pharmaceuticals?

- Methodological Answer :

- UPLC-PDA : Employ a C18 column (2.1 × 100 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile) at 0.3 mL/min. Limit of detection (LOD) < 0.05% .

- LC-HRMS : Accurate mass (< 2 ppm error) confirms impurity identity via isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) .

- Forced degradation studies : Expose to heat (40°C), acid (0.1M HCl), and UV light to validate method robustness .

Q. How do halogen substituents influence the compound’s biological activity and target interactions?

- Methodological Answer :

- Molecular docking : Simulate binding to cyclooxygenase (COX-2) to assess bromine’s role in hydrophobic pocket interactions .

- SAR studies : Compare IC₅₀ values of analogs (e.g., 2-Bromo-4-chlorophenylacetic acid vs. parent compound) to quantify substituent effects .

- Enzyme inhibition assays : Measure competitive inhibition using fluorescence polarization (e.g., Ki < 10 µM for COX-2) .

Q. What strategies are effective in elucidating the compound’s metabolic pathways?

- Methodological Answer :

- In vitro microsomal assays : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-QTOF .

- Isotopic labeling : Use ¹³C-labeled acetic acid to track decarboxylation pathways .

- CYP450 inhibition screening : Identify cytochrome isoforms (e.g., CYP2C9) involved in hydroxylation using recombinant enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.